

An In-depth Technical Guide to 3-amino-N-isopropylbenzamide

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Compound of Interest

Compound Name: 3-amino-N-isopropylbenzamide

Cat. No.: B113051

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CAS Number: 81882-62-4

This technical guide provides a comprehensive overview of **3-amino-N-isopropylbenzamide**, a benzamide derivative of interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines available information with data extrapolated from closely related structural analogs, particularly 3-aminobenzamide and other benzamide derivatives. All inferred data is clearly indicated.

Chemical and Physical Properties

3-amino-N-isopropylbenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with an amino group and an N-isopropylbenzamide moiety.

Table 1: Physicochemical Properties of **3-amino-N-isopropylbenzamide**

Property	Value	Source/Method
CAS Number	81882-62-4	Chemical Abstracts Service
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[1][2]
Molecular Weight	178.23 g/mol	[1][2]
Appearance	Solid (inferred)	Based on related benzamides
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa	Not available	-

Synthesis

A plausible and commonly employed synthetic route to **3-amino-N-isopropylbenzamide** involves a two-step process starting from 3-nitrobenzoic acid. The first step is the amidation of the carboxylic acid with isopropylamine, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-amino-N-isopropylbenzamide

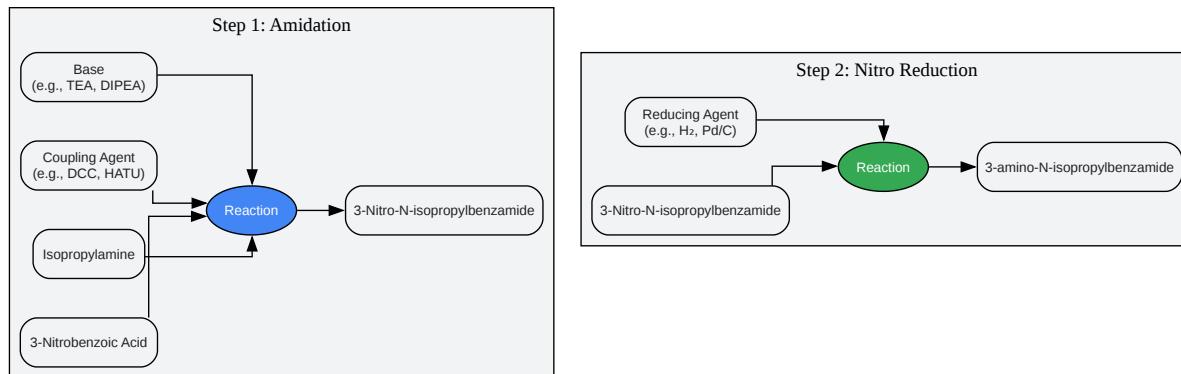
Step 1: Synthesis of 3-nitro-N-isopropylbenzamide (Amidation)

- Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (2-3 equivalents).
- Addition of Amine: Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

- **Work-up and Purification:** Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **3-amino-N-isopropylbenzamide** (Nitro Reduction)

- **Reaction Setup:** Dissolve the 3-nitro-N-isopropylbenzamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- **Reduction:** Carry out the reduction using a hydrogen source. This can be achieved by bubbling hydrogen gas through the reaction mixture or by using a transfer hydrogenation reagent like ammonium formate or hydrazine. General methods for the reduction of aromatic nitro compounds are well-established.^{[3][4]}
- **Reaction Conditions:** Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
- **Work-up and Purification:** After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude **3-amino-N-isopropylbenzamide**. The product can be further purified by recrystallization or column chromatography if necessary.



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A plausible two-step synthesis of **3-amino-N-isopropylbenzamide**.

Spectroscopic Data (Inferred)

Direct spectroscopic data for **3-amino-N-isopropylbenzamide** is not readily available. The following are predicted spectral characteristics based on the analysis of its structural analogue, N-isopropylbenzamide, and general principles of spectroscopy.[\[5\]](#)[\[6\]](#)

Table 2: Predicted Spectroscopic Data for **3-amino-N-isopropylbenzamide**

Technique	Predicted Chemical Shifts (δ) / Wavenumbers (cm^{-1})
^1H NMR	Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The presence of the amino and amide groups will influence the splitting pattern. Isopropyl CH: A multiplet around δ 4.2-4.3 ppm. Isopropyl CH_3 : A doublet around δ 1.2-1.3 ppm. Amide NH: A broad singlet, chemical shift is solvent dependent. Amino NH_2 : A broad singlet, chemical shift is solvent dependent.
^{13}C NMR	Carbonyl Carbon: A signal around δ 167 ppm. Aromatic Carbons: Signals in the range of δ 110-150 ppm. Isopropyl CH: A signal around δ 42 ppm. Isopropyl CH_3 : A signal around δ 23 ppm.
IR Spectroscopy	N-H Stretching (Amine): Two bands in the region of 3300-3500 cm^{-1} . N-H Stretching (Amide): A band around 3300 cm^{-1} . C=O Stretching (Amide I): A strong band around 1630-1650 cm^{-1} . N-H Bending (Amide II): A band around 1550 cm^{-1} . C-N Stretching: Bands in the region of 1200-1400 cm^{-1} .
Mass Spectrometry	Molecular Ion (M^+): A peak at $\text{m/z} = 178$.

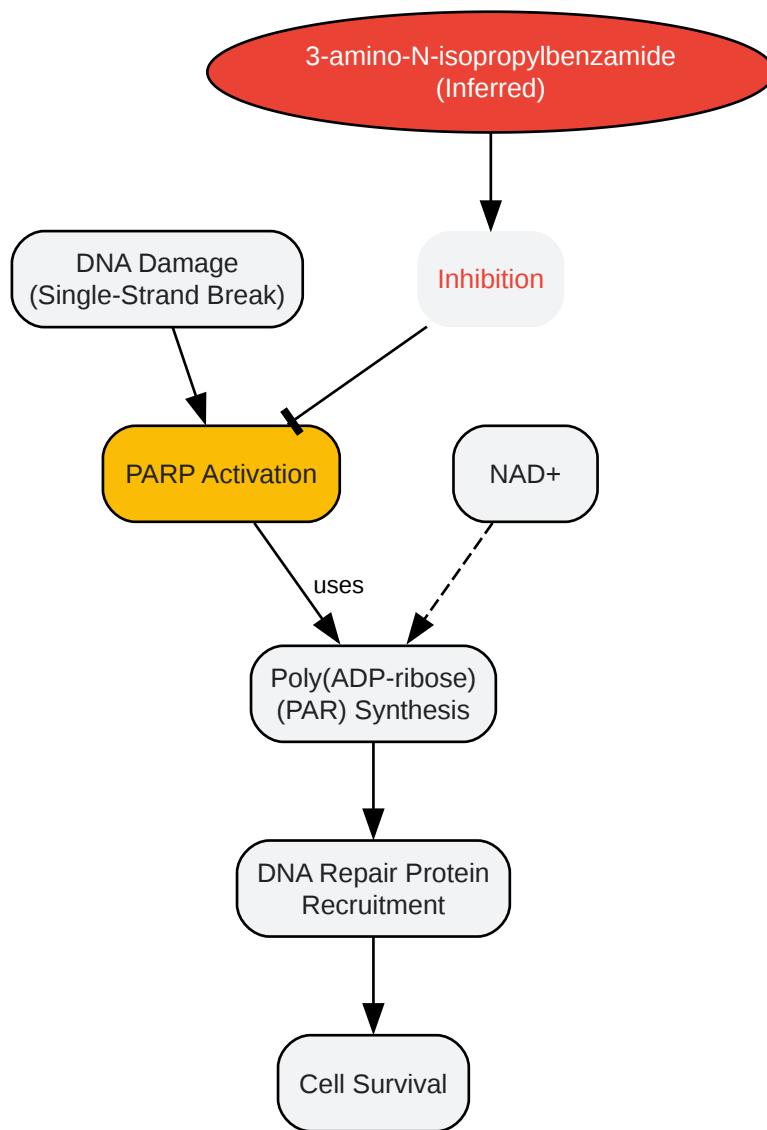
Biological Activity and Mechanism of Action

While there are no direct studies on the biological activity of **3-amino-N-isopropylbenzamide**, its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), strongly suggests that it may exhibit similar pharmacological properties.[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

PARP Inhibition

PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.[\[7\]](#)[\[9\]](#) The catalytic mechanism of PARP involves the

transfer of ADP-ribose units from NAD⁺ to target proteins. 3-aminobenzamide acts as a competitive inhibitor of PARP by binding to the NAD⁺ binding site of the enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains.[10] This inhibition of PARP can have significant downstream effects, including the potentiation of DNA-damaging agents and the induction of synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations).



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Inferred mechanism of PARP inhibition by **3-amino-N-isopropylbenzamide**.

Potential Therapeutic Applications

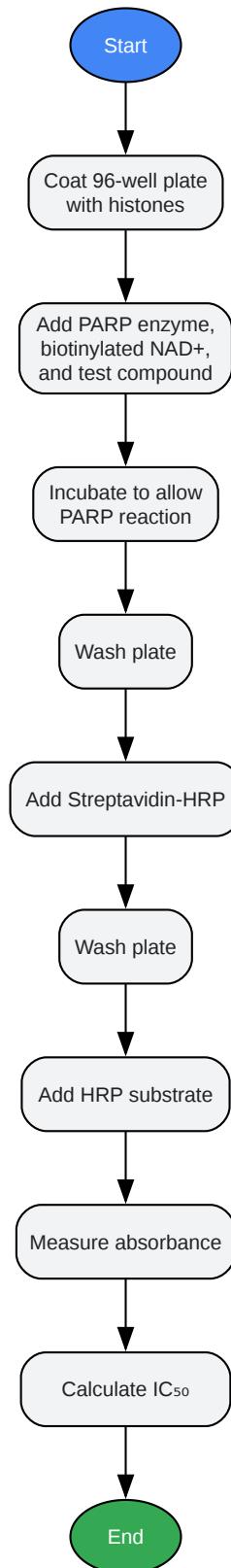
Based on the known activities of PARP inhibitors, **3-amino-N-isopropylbenzamide** could be investigated for its potential in:

- Oncology: As a sensitizer to chemotherapy and radiation, or as a standalone therapy in cancers with specific DNA repair defects.
- Ischemia-Reperfusion Injury: PARP overactivation is implicated in the tissue damage that occurs following events like heart attack and stroke. PARP inhibitors have shown protective effects in preclinical models of myocardial infarction.[7][9]
- Neurodegenerative Diseases: The role of PARP in neuroinflammation and neuronal cell death suggests that its inhibitors could be beneficial in conditions such as Parkinson's and Alzheimer's disease.

Experimental Protocol: In Vitro PARP Inhibition Assay

- Assay Principle: A colorimetric or fluorometric assay can be used to measure the activity of purified PARP enzyme. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.
- Procedure:
 - Coat a 96-well plate with histones.
 - Add a reaction mixture containing the PARP enzyme, biotinylated NAD+, and varying concentrations of **3-amino-N-isopropylbenzamide** (or a known inhibitor as a positive control).
 - Incubate the plate to allow the PARP reaction to proceed.
 - Wash the plate to remove unincorporated reagents.
 - Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose on the histones.
 - Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the PARP activity.

- Measure the absorbance at the appropriate wavelength and calculate the IC₅₀ value for **3-amino-N-isopropylbenzamide**.



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A typical workflow for an in vitro PARP inhibition assay.

Conclusion

3-amino-N-isopropylbenzamide is a benzamide derivative with a high potential for biological activity, primarily as a PARP inhibitor. While direct experimental data for this compound is scarce, a robust body of evidence from structurally related compounds, particularly 3-aminobenzamide, provides a strong rationale for its further investigation in the fields of oncology, cardiovascular disease, and neurodegeneration. The synthetic route is straightforward, and established in vitro assays can be readily applied to determine its inhibitory potency against PARP and to explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this promising compound.

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